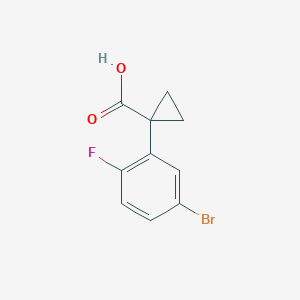

1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid

Description

1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a carboxylic acid group attached to a cyclopropane ring and a 5-bromo-2-fluorophenyl substituent. The compound’s unique structure combines the inherent ring strain of cyclopropane with halogenated aromatic groups, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

1-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIHUGJZWAYVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC(=C2)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Hydride-Promoted Cyclopropanation

A widely employed method involves the reaction of 5-bromo-2-fluorophenylacetic acid derivatives with diethyl carbonate in the presence of sodium hydride (NaH). This base deprotonates the acetic acid moiety, generating a carbanion that undergoes nucleophilic attack on the carbonate, forming the cyclopropane ring.

Typical Reaction Conditions :

-

Base : Sodium hydride (60% suspension in mineral oil, 5 equiv)

-

Solvent : Toluene, reflux at 100–110°C

-

Time : 4–5 hours

Mechanistic Insights :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the α-carbon of the acetic acid derivative by NaH.

-

Nucleophilic attack on diethyl carbonate, followed by intramolecular cyclization to form the cyclopropane ring.

Optimization Challenges :

-

Excessive base leads to side reactions such as ester hydrolysis.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Functionalization

Palladium-catalyzed coupling enables the introduction of pre-brominated aryl groups to cyclopropane precursors. This method is advantageous for late-stage functionalization.

Representative Protocol :

-

Substrate : Cyclopropanecarboxylic acid ethyl ester

-

Coupling Partner : 5-Bromo-2-fluorophenylboronic acid

-

Catalyst : Pd(PPh3)4 (2 mol%)

-

Base : K2CO3 (2 equiv)

-

Solvent : DMF/H2O (4:1), 80°C, 12 hours

Key Advantages :

-

Tolerance for ester and carboxylic acid functionalities.

Oxidation of Cyclopropyl Ketones

Haloform Reaction for Carboxylic Acid Synthesis

Cyclopropyl ketones, such as 1-(5-bromo-2-fluorophenyl)cyclopropan-1-yl methyl ketone, are oxidized to carboxylic acids using hypohalite reagents.

Steps :

-

Synthesize ketone via Friedel-Crafts acylation of the pre-brominated aryl compound.

-

Treat with NaOCl (3 equiv) in aqueous NaOH at 60°C for 6 hours.

-

Acidify with HCl to precipitate the carboxylic acid.

Drawbacks :

-

Over-oxidation risks necessitate precise stoichiometry.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Substitution: Formation of various substituted phenylcyclopropanecarboxylic acids.

Oxidation: Formation of carboxylates.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the cyclopropanecarboxylic acid core but differ in aromatic substituents, halogenation patterns, or additional functional groups:

Key Observations :

- Halogen Position: Bromine and fluorine positions on the phenyl ring significantly alter electronic properties and steric effects.

- Functional Groups : The addition of methoxy or benzodioxol groups (e.g., in and ) introduces hydrogen-bonding capabilities, which may enhance bioavailability compared to halogen-only substituents.

Physicochemical Properties

- Boiling Points: Fluorinated derivatives exhibit higher boiling points (e.g., 475.2°C for the Cabozantinib intermediate ) compared to non-fluorinated analogues, likely due to increased polarity.

- Solubility : Cyclopropane rings generally reduce solubility due to hydrophobicity, but polar substituents like carboxylic acids and halogens mitigate this. For instance, 1-(3-Fluorophenyl)cyclopropanecarboxylic acid (CAS 248588-33-2) may have moderate aqueous solubility due to the fluorine atom’s electronegativity .

- Stereochemistry : Brominated derivatives (e.g., (1S,2R)-2-bromo-1-methylcyclopropanecarboxylic acid) highlight the role of stereochemistry in reactivity and metabolic stability .

Biological Activity

1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is a compound characterized by a cyclopropane ring, a carboxylic acid functional group, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is with a molecular weight of approximately 259.07 g/mol. This compound is gaining attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The unique structure of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid allows for diverse interactions with biological targets. The presence of halogens (bromine and fluorine) can enhance its binding affinity to various enzymes and receptors, potentially influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.07 g/mol |

| IUPAC Name | 1-(5-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid |

| Appearance | White to tan solid |

The biological activity of 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid is believed to stem from its interactions with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, modulating their activity. Additionally, the cyclopropane ring may contribute to the compound’s stability and reactivity, impacting its biological effects.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Anti-inflammatory Activity : Similar compounds have been studied for their anti-inflammatory properties. For instance, non-steroidal anti-inflammatory drug (NSAID) analogs exhibit significant anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The structural modifications in cyclopropane derivatives like 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid may enhance or alter these effects due to their unique substituents .

- Neuroprotective Effects : Compounds similar to this cyclopropane derivative have been investigated for their neuroprotective properties against amyloidogenesis in neuronal cells. The potential interaction with amyloid precursor proteins suggests that it may play a role in mitigating neurodegenerative diseases .

- Binding Affinity Studies : Research indicates that the halogen substituents can significantly affect the binding affinities of compounds to their biological targets. Studies focusing on similar compounds have demonstrated that structural variations can lead to differing pharmacological profiles, making this compound a candidate for further investigation in drug development .

Case Studies

Several case studies highlight the biological relevance of halogenated cyclopropane derivatives:

- Case Study 1 : A study on cyclopropane analogs demonstrated that specific substitutions could enhance anti-inflammatory responses without increasing toxicity in macrophage-like cells . This suggests that 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid could exhibit similar beneficial effects.

- Case Study 2 : Another investigation into the binding affinities of fluorinated compounds revealed that positional variations of halogens significantly impact their interaction with target proteins involved in disease pathways . This finding underscores the importance of the specific bromine and fluorine placements in 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid.

Q & A

Q. What are the key synthetic strategies for 1-(5-Bromo-2-fluorophenyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves three stages: (1) halogenation of the aromatic ring, (2) cyclopropane ring formation, and (3) carboxylation.

- Halogenation : Bromination of 2-fluorophenyl precursors using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions .

- Cyclopropanation : A [2+1] cycloaddition strategy using carbene precursors (e.g., CH₂N₂ or Simmons–Smith reagents) to form the strained cyclopropane ring. Solvent polarity and temperature (0–25°C) significantly impact yield .

- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of nitriles or carbonation of Grignard intermediates. Purification often requires recrystallization or column chromatography to achieve >95% purity .

Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and fluorine coupling patterns). The cyclopropane ring protons show characteristic deshielding (δ 1.5–2.5 ppm) .

- X-ray Crystallography : Resolves steric effects from the cyclopropane ring and halogen substituents. For example, C–C bond lengths in cyclopropane (~1.54 Å) and dihedral angles between the phenyl and cyclopropane moieties can be measured .

- FT-IR : Confirms carboxylic acid presence via O–H stretching (2500–3300 cm⁻¹) and C=O absorption (~1700 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/fluorine substituents influence reactivity and target interactions?

- Electronic Effects : Bromine (σ-electron-withdrawing) and fluorine (π-electron-donating) create a polarized aryl ring, enhancing electrophilic substitution resistance while directing regioselectivity in cross-coupling reactions .

- Steric Effects : The cyclopropane ring imposes torsional strain, restricting rotation and favoring planar conformations. This strain enhances binding affinity to rigid enzymatic pockets (e.g., carboxylases or kinases) .

- Case Study : In Lumacaftor intermediates (structural analogs), cyclopropane rigidity improves protein-ligand complementarity by reducing entropy loss upon binding .

Q. What methodologies resolve contradictions in reported biological activity data for halogenated cyclopropanecarboxylic acids?

- Orthogonal Assays : Validate activity using independent methods (e.g., enzymatic inhibition vs. cellular viability assays) to rule out assay-specific artifacts .

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., 1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxylic acid) to isolate substituent contributions .

- Computational Docking : Molecular dynamics simulations predict binding modes and explain discrepancies between in vitro and in vivo results .

Q. How can synthetic byproducts or impurities be systematically characterized and mitigated?

- HPLC-MS : Identifies common impurities like unreacted bromophenyl precursors or cyclopropane ring-opened derivatives .

- Reaction Monitoring : In situ FT-IR or GC-MS tracks intermediate formation (e.g., nitrile intermediates during carboxylation) to optimize reaction timelines .

- Case Example : In cyclopropane synthesis, excess CH₂N₂ can lead to diazo byproducts; quenching with acetic acid minimizes this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.